

Spectroscopic and Synthetic Profile of *tert*-Butyl 3-formylbenzylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: *tert*-Butyl 3-formylbenzylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for ***tert*-butyl 3-formylbenzylcarbamate** (CAS No. 170853-04-0). While comprehensive, experimentally-derived spectroscopic data for this specific compound is not readily available in the cited public literature, this document compiles predicted data based on established principles of spectroscopy and data from analogous compounds. This guide is intended to support research and development activities by providing a robust analytical framework and a practical synthetic protocol.

Compound Overview

***tert*-Butyl 3-formylbenzylcarbamate** is a bifunctional organic molecule incorporating a Boc-protected amine and an aromatic aldehyde. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other bioactive compounds. The presence of the reactive formyl group allows for a variety of subsequent chemical transformations, such as reductive amination, oxidation, or olefination, while the *tert*-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the benzylamine functionality.

Chemical Structure:

Molecular Formula: C₁₃H₁₇NO₃[1]

Molecular Weight: 235.28 g/mol [1]

Appearance: Pale yellow solid[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **tert-butyl 3-formylbenzylcarbamate**. These predictions are derived from the analysis of its functional groups and by comparison with spectral data of similar compounds such as tert-butyl benzylcarbamate and other aromatic aldehydes.

Predicted ^1H NMR Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.9 - 10.1	Singlet	1H	Ar-CHO
~7.8 - 7.9	Singlet (or distorted triplet)	1H	Ar-H (proton ortho to CHO)
~7.6 - 7.7	Doublet	1H	Ar-H (proton para to CH_2NHBoc)
~7.4 - 7.5	Triplet	1H	Ar-H (proton meta to both groups)
~7.3 - 7.4	Doublet	1H	Ar-H (proton ortho to CH_2NHBoc)
~5.0 - 5.2	Broad Singlet	1H	NH
~4.4 - 4.5	Doublet	2H	$\text{CH}_2\text{-NH}$
1.48	Singlet	9H	$-\text{C}(\text{CH}_3)_3$

Predicted ^{13}C NMR Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~192	CHO
~156	NC=O
~140	Ar-C-CH ₂ NHBoc
~137	Ar-C-CHO
~132	Ar-CH
~129	Ar-CH
~128	Ar-CH
~127	Ar-CH
~80	-C(CH ₃) ₃
~45	CH ₂ -NH
28.4	-C(CH ₃) ₃

Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Sharp	N-H Stretch
~3050	Weak	Aromatic C-H Stretch
~2980, 2870	Medium-Strong	Aliphatic C-H Stretch
~2820, 2720	Medium, Sharp	Aldehyde C-H Stretch (Fermi doublet)
~1710	Strong, Sharp	C=O Stretch (Aldehyde)
~1690	Strong, Sharp	C=O Stretch (Carbamate)
~1520	Medium	N-H Bend
~1250, 1160	Strong	C-O Stretch

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

m/z	Interpretation
236.12	$[M+H]^+$
258.10	$[M+Na]^+$
180.08	$[M - C_4H_9O]^+$ (Loss of tert-butoxy group)
134.06	$[M - \text{Boc group}]^+$

Experimental Protocols

Proposed Synthesis of tert-Butyl 3-formylbenzylcarbamate

A common and effective method for the Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O).

Materials:

- 3-(Aminomethyl)benzaldehyde hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate

- Hexanes

Procedure:

- To a solution of 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water, add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.2 eq) at 0 °C.
- Stir the mixture for 15-30 minutes to neutralize the hydrochloride salt.
- To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- If a water-miscible solvent like THF was used, remove it under reduced pressure.
- Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield **tert-butyl 3-formylbenzylcarbamate** as a pale yellow solid.

General Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

FT-IR Spectroscopy:

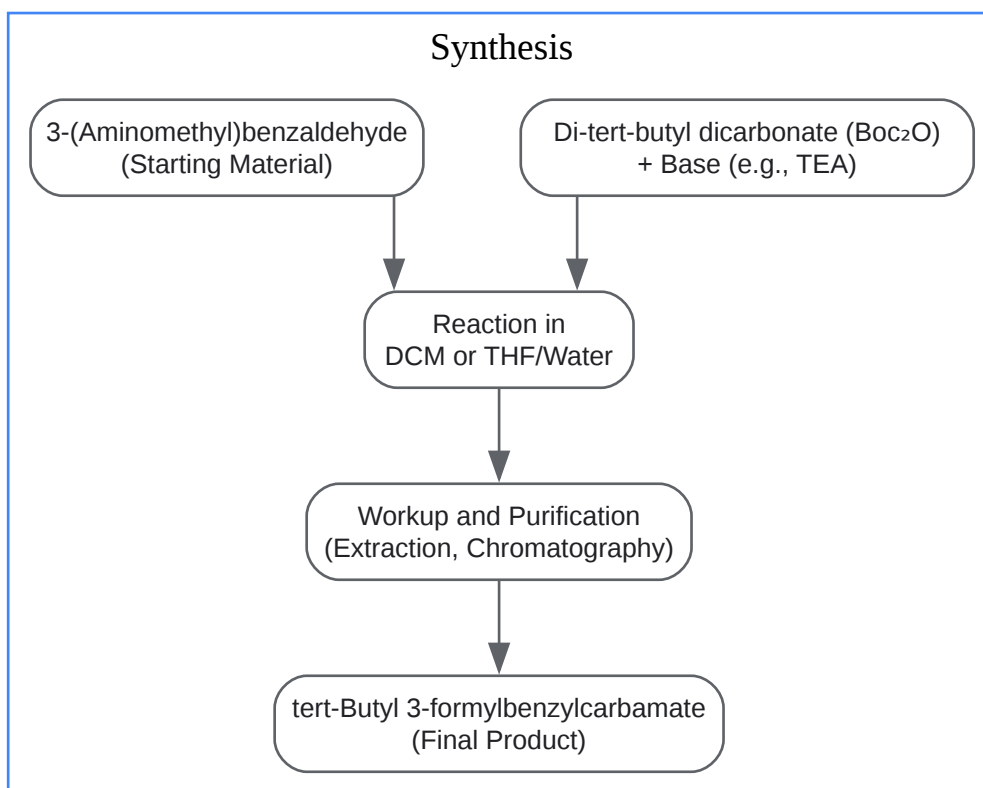
- Record the FT-IR spectrum of the solid sample using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Acquire the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Perform a background scan prior to the sample scan.

Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into an ESI-mass spectrometer.
- Acquire the mass spectrum in positive ion mode over a suitable m/z range.

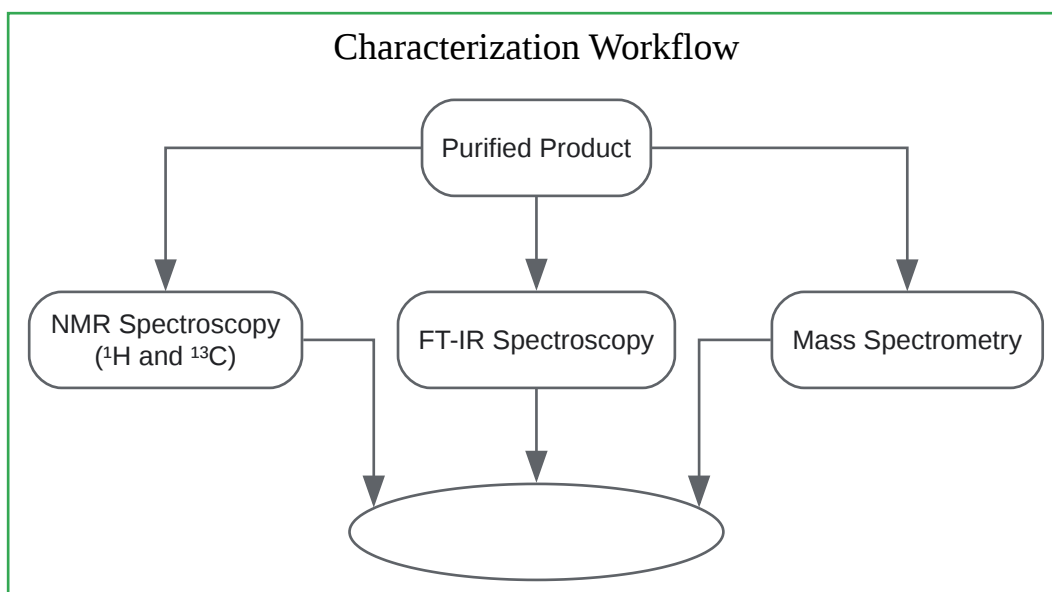
Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general analytical workflow for the characterization of **tert-butyl 3-formylbenzylcarbamate**.



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Caption: Proposed synthesis of **tert-Butyl 3-formylbenzylcarbamate**.



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Caption: Analytical workflow for structural confirmation.

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References

- 1. CAS 170853-04-0: TERT-BUTYL 3-FORMYLBENZYL CARBAMATE [cymitquimica.com]
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